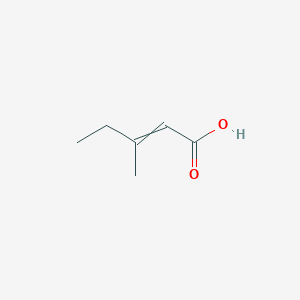

3-Methylpent-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQOQOSOMBPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901013 | |

| Record name | NoName_61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-3-Methylpent-2-enoic Acid: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Plants

Abstract

(E)-3-Methylpent-2-enoic acid is a methyl-branched unsaturated fatty acid that has been identified as a natural constituent in select plant species. This technical guide provides an in-depth exploration of its occurrence, putative biosynthetic pathway, and the methodologies for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the scientific investigation of this and similar plant-derived small molecules.

Introduction

(E)-3-Methylpent-2-enoic acid (C6H10O2, Molar Mass: 114.14 g/mol ) is a short-chain fatty acid characterized by a methyl branch at the third carbon and a double bond in the E configuration between the second and third carbons.[1] While not a ubiquitous compound in the plant kingdom, its presence has been noted, particularly within the Asteraceae family. Understanding the natural sources, biosynthesis, and chemical properties of such compounds is fundamental to exploring their potential biological activities and applications. This guide synthesizes the current knowledge on (E)-3-Methylpent-2-enoic acid, providing a scientific framework for its study.

Natural Occurrence in the Plant Kingdom

The documented presence of (E)-3-Methylpent-2-enoic acid is predominantly within the genus Senecio, a member of the extensive Asteraceae family. This suggests a specific metabolic capacity within this genus for the production of this particular branched-chain fatty acid.

| Plant Species | Family | Reported Occurrence of (E)-3-Methylpent-2-enoic acid |

| Senecio nebrodensis | Asteraceae | Yes[2] |

| Senecio lividus | Asteraceae | Yes[1] |

| Senecio squalidus | Asteraceae | Yes[3] |

Table 1: Documented plant sources of (E)-3-Methylpent-2-enoic acid.

The concentration of this and other volatile organic compounds in Senecio species can vary based on factors such as the plant's developmental stage, geographical location, and environmental stressors.

Putative Biosynthetic Pathway

The biosynthesis of short-chain branched fatty acids in plants is intricately linked to the catabolism of branched-chain amino acids (BCAAs).[4][5] The carbon skeleton of (E)-3-Methylpent-2-enoic acid strongly suggests its origin from the amino acid isoleucine. The proposed pathway involves a series of enzymatic reactions that convert isoleucine into a precursor that can be further modified.

The key steps are hypothesized as follows:

-

Transamination: Isoleucine undergoes transamination to its corresponding α-keto acid, 3-methyl-2-oxopentanoic acid. This reaction is catalyzed by a branched-chain aminotransferase (BCAT).[6]

-

Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA.[4] This step is a critical juncture, channeling the carbon skeleton from amino acid metabolism to fatty acid synthesis.

-

Acyl-CoA Dehydrogenation: Subsequent desaturation of 2-methylbutanoyl-CoA would introduce the double bond, leading to the formation of (E)-3-methylpent-2-enoyl-CoA.

-

Thioesterase Activity: Finally, the hydrolysis of the thioester bond by a thioesterase would release the free fatty acid, (E)-3-Methylpent-2-enoic acid.

Sources

- 1. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpent-2-enoic acid | C6H10O2 | CID 220740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842) [np-mrd.org]

- 4. Biosynthesis and Elongation of Short- and Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

Whitepaper: A Technical Guide to the Elucidation of the (Z)-3-Methylpent-2-enoic Acid Biosynthetic Pathway

Abstract

(Z)-3-Methylpent-2-enoic acid is a branched-chain unsaturated fatty acid with significance as a signaling molecule and a potential precursor for valuable pharmaceuticals and agrochemicals.[1][2] Despite its simple structure, its precise biosynthetic origin in many organisms remains undefined. This guide provides a comprehensive, field-proven framework for the systematic elucidation of its metabolic pathway. We move beyond theoretical steps to detail the causality behind experimental choices, presenting a self-validating workflow that integrates isotopic labeling, genomics, functional genetics, and in vitro biochemistry. This document serves as a technical blueprint for researchers aiming to uncover novel metabolic routes, identify new enzymatic functions, and engineer pathways for targeted production.

Introduction: The Enigma of a C6 Metabolite

(Z)-3-Methylpent-2-enoic acid is a C6 methyl-branched fatty acid.[2] Such molecules often arise from the catabolism of branched-chain amino acids or through specialized fatty acid or polyketide synthesis pathways. Understanding its origin is crucial for several reasons:

-

Metabolic Mapping: Elucidating the pathway provides a fundamental understanding of an organism's metabolic network and how it allocates resources.[3][4]

-

Enzyme Discovery: Novel pathways often contain enzymes with unique substrate specificities or catalytic mechanisms, which are valuable tools for biocatalysis and synthetic biology.[5]

-

Metabolic Engineering: Once the pathway is known, it can be engineered into microbial hosts for the sustainable production of the acid or its derivatives.[6][7]

Based on its chemical structure, we can formulate two primary biosynthetic hypotheses.

Primary Hypothesis: Isoleucine Catabolism

The carbon skeleton of (Z)-3-methylpent-2-enoic acid strongly resembles that of the amino acid L-isoleucine. Standard isoleucine degradation pathways in mitochondria involve a series of steps that produce key intermediates like 2-methylbutyryl-CoA and tiglyl-CoA.[8] We hypothesize that this pathway is diverted to produce the target molecule.

Alternative Hypothesis: De Novo Synthesis

An alternative route could involve the de novo assembly from smaller building blocks, analogous to fatty acid or polyketide synthesis. For instance, the condensation of one propionyl-CoA unit with one acetyl-CoA unit could form the C5 backbone, followed by a reduction, dehydration, and a subsequent methylation or rearrangement step.

The following guide outlines a robust, multi-phase strategy to test these hypotheses and definitively establish the biosynthetic route.

A Phased Experimental Strategy for Pathway Elucidation

Our approach is a sequential, four-phase workflow where the results of each phase inform and validate the next. This ensures a logical progression from identifying primary precursors to full enzymatic characterization.

Phase 1: Identifying the Building Blocks via Isotopic Labeling

The foundational step in pathway elucidation is to identify the primary metabolic precursors.[3] Stable isotope labeling is the most powerful and definitive technique for this purpose.[9][10] By feeding a producing organism with specifically labeled compounds, we can trace the atoms' fate into the final product.

Rationale and Experimental Design

The choice of labeled precursors is dictated by our hypotheses. To distinguish between the isoleucine catabolism and de novo synthesis routes, we will use a panel of ¹³C-labeled compounds.

| Labeled Precursor Fed | Expected Outcome if Hypothesis is Correct | Rationale |

| U-¹³C-L-Isoleucine | Hypothesis 1 (Isoleucine): High incorporation, with the product showing a mass shift of +6 Da. | Directly tests the involvement of the intact isoleucine carbon skeleton. |

| 1-¹³C-Propionate | Hypothesis 2 (De Novo): Incorporation of one labeled carbon. | Propionyl-CoA is a common starter unit for branched-chain fatty acid synthesis. |

| 1,2-¹³C-Acetate | Hypothesis 2 (De Novo): Incorporation of two labeled carbons. | Acetyl-CoA is the primary extender unit in fatty acid and polyketide synthesis. |

| U-¹³C-Glucose | Control: General labeling of multiple precursors through central metabolism. | Confirms the metabolite is actively biosynthesized and helps map central metabolic inputs.[11] |

Protocol 1: Stable Isotope Feeding Experiment

-

Culture Preparation: Grow the producing organism in a defined minimal medium to avoid dilution of the label with unlabeled precursors from complex media components.

-

Precursor Addition: Once the culture reaches the early-to-mid exponential growth phase (when secondary metabolism is often induced), add the sterile, isotopically labeled precursor to a final concentration of 1-2 g/L. Run a parallel culture with an equivalent amount of unlabeled precursor as a control.

-

Incubation: Continue the fermentation for a period determined by preliminary time-course experiments to maximize product titer.

-

Metabolite Extraction:

-

Centrifuge the culture to separate biomass from the supernatant.

-

Acidify the supernatant to pH ~2 with HCl to protonate the carboxylic acid.

-

Perform a liquid-liquid extraction with an equal volume of methyl tert-butyl ether (MTBE).[12]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) layer and dry it under a stream of nitrogen gas.

-

-

Analysis: Re-dissolve the dried extract in a suitable solvent for GC-MS and NMR analysis. The use of stable isotopes allows for analysis by both MS (for mass shifts) and NMR (for precise label position).[10][13]

Proposed Pathway and Key Enzymes

Assuming the isoleucine catabolism hypothesis is correct, the pathway would likely proceed through the following steps, each catalyzed by a specific class of enzyme.

Key enzyme families likely involved include:

-

Branched-Chain Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the α,β-dehydrogenation of acyl-CoA esters, a critical step in fatty acid and amino acid metabolism.[8][14][15] A specific ACAD is likely responsible for converting 2-methylbutyryl-CoA to tiglyl-CoA.[16][17]

-

Enoyl-CoA Hydratases (ECHs): These enzymes catalyze the stereospecific hydration and dehydration of enoyl-CoA intermediates.[18][19] An (R)-specific enoyl-CoA hydratase could act on tiglyl-CoA or a downstream intermediate.[20][21][22]

Phase 2 & 3: From Isotope Data to Gene Function

The results from the labeling studies guide the search for the responsible genes. If isoleucine is confirmed as the precursor, we would search the organism's genome for a gene cluster containing homologs of ACADs, ECHs, and other enzymes involved in amino acid catabolism.

Protocol 2: Gene Knockout for Functional Validation

Gene knockout is the gold standard for confirming a gene's role in a pathway.[6][23] Disruption of a key biosynthetic gene should abolish the production of the final product.

-

Target Selection: Identify a candidate gene from the putative BGC (e.g., the ACAD or ECH homolog).

-

Construct Design: Design a CRISPR/Cas9-based knockout system with a guide RNA specific to the target gene.

-

Transformation: Introduce the knockout construct into the host organism using an established transformation protocol (e.g., protoplast transformation for fungi).[23]

-

Mutant Screening: Select transformants and verify the gene deletion via PCR and sequencing.

-

Phenotypic Analysis:

-

Cultivate the confirmed knockout mutant and the wild-type strain under producing conditions.

-

Extract metabolites as described in Protocol 1.

-

Analyze extracts using GC-MS. The absence of the (Z)-3-methylpent-2-enoic acid peak in the mutant, which is present in the wild-type, confirms the gene's essential role.[24]

-

-

Complementation (Rescue): Re-introduce a functional copy of the knocked-out gene into the mutant. Restoration of product formation provides definitive proof of the gene's function.[24]

Sources

- 1. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]

- 2. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthetic Pathway Elucidation - Fraunhofer IME [ime.fraunhofer.de]

- 4. The origin of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic biology routes to new and extinct natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 16. d-nb.info [d-nb.info]

- 17. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 18. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Identification and Characterization of a New Enoyl Coenzyme A Hydratase Involved in Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-Methylpent-2-enoic Acid Isomers for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to differentiate and characterize the geometric isomers of 3-methylpent-2-enoic acid: the (E)-isomer (commonly known as tiglic acid) and the (Z)-isomer (commonly known as angelic acid). As these isomers exhibit distinct physical, chemical, and biological properties, their unambiguous identification is paramount in fields ranging from natural product chemistry to pharmaceutical development.[1] This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these compounds. We will explore the causal relationships between molecular geometry and spectral output, provide detailed experimental protocols, and present comparative data to serve as a reference for researchers.

Introduction: The Significance of Isomeric Differentiation

This compound, a C6 α,β-unsaturated carboxylic acid, exists as two geometric isomers due to restricted rotation around the C2=C3 double bond. In the (E)-isomer (tiglic acid), the carboxyl group and the ethyl group are on opposite sides of the double bond, leading to a more linear and thermodynamically stable structure.[1] Conversely, in the (Z)-isomer (angelic acid), these higher-priority groups are on the same side, resulting in greater steric strain.[1] This seemingly subtle difference in spatial arrangement gives rise to significant variations in their physicochemical properties, including melting point, acidity, and biological activity.[1] Esters of these acids are found in various essential oils and have applications as flavoring agents and in traditional medicines.[1] Therefore, robust analytical methods for their unequivocal identification are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Assignment

NMR spectroscopy is arguably the most powerful technique for distinguishing between the (E) and (Z) isomers of this compound. Both ¹H and ¹³C NMR provide a wealth of structural information through chemical shifts, coupling constants, and nuclear Overhauser effects (nOe).

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectra of the two isomers show distinct differences, particularly for the vinyl proton and the allylic protons.

-

The Vinyl Proton (H-2): The chemical shift of the proton at the C2 position is highly sensitive to the geometry of the double bond. In the (E)-isomer, this proton is typically found further downfield compared to the (Z)-isomer. This is due to the anisotropic effect of the carbonyl group in the carboxylic acid function.

-

Allylic Protons (CH₃ at C3 and CH₂ at C4): The spatial proximity of these protons to the carboxylic acid group and the other methyl group differs between the isomers. This results in noticeable variations in their chemical shifts.

-

The Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[2][3][4][5] Its position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][4][5][6] The signal will disappear upon the addition of D₂O, which is a key diagnostic test for exchangeable protons like the one in a carboxylic acid.[2][3][4][7]

Table 1: Comparative ¹H NMR Spectral Data (Representative Values in CDCl₃)

| Proton Assignment | (E)-3-Methylpent-2-enoic Acid (Tiglic Acid) Chemical Shift (δ ppm) | (Z)-3-Methylpent-2-enoic Acid (Angelic Acid) Chemical Shift (δ ppm) | Multiplicity |

| -COOH | ~12.0 | ~12.0 | broad singlet |

| H-2 | ~5.7 | ~5.8 | singlet |

| H-4 (-CH₂-) | ~2.2 | ~2.1 | quartet |

| C3-CH₃ | ~1.8 | ~2.0 | singlet |

| H-5 (-CH₃) | ~1.1 | ~1.0 | triplet |

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra also provide clear evidence for isomeric differentiation. The chemical shifts of the carbon atoms involved in and adjacent to the double bond are particularly informative.

-

Carbonyl Carbon (C1): The carbonyl carbon of α,β-unsaturated carboxylic acids typically resonates in the range of 165-185 ppm.[4][5][8]

-

Olefinic Carbons (C2 and C3): The electronic environment around these carbons is influenced by the stereochemistry, leading to different chemical shifts for the (E) and (Z) isomers.

-

Allylic Carbons (C4 and C3-CH₃): The steric compression experienced by the allylic methyl and methylene carbons can cause shifts in their resonance frequencies. The "gamma-gauche" effect often results in an upfield shift for a carbon that is sterically crowded.

Table 2: Comparative ¹³C NMR Spectral Data (Representative Values in CDCl₃)

| Carbon Assignment | (E)-3-Methylpent-2-enoic Acid (Tiglic Acid) Chemical Shift (δ ppm) | (Z)-3-Methylpent-2-enoic Acid (Angelic Acid) Chemical Shift (δ ppm) |

| C1 (-COOH) | ~173 | ~172 |

| C2 | ~116 | ~117 |

| C3 | ~161 | ~159 |

| C4 (-CH₂-) | ~23 | ~21 |

| C3-CH₃ | ~15 | ~20 |

| C5 (-CH₃) | ~12 | ~14 |

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.

Experimental Protocol for NMR Analysis

Rationale for Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves the sample well and has minimal overlapping signals. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it reduces the rate of proton exchange, resulting in a sharper -COOH signal.[6]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or TMS.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of the carboxylic acid functional group, which is a defining feature of both isomers.[10] While it is less definitive than NMR for distinguishing between the (E) and (Z) isomers, subtle differences in the "fingerprint region" can be observed.[1]

Key Diagnostic Absorptions:

-

O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 to 3300 cm⁻¹.[11][12][13] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form.[11][12] This band often overlaps with the C-H stretching absorptions.[11]

-

C=O Stretch: A strong, sharp absorption appears in the region of 1680-1730 cm⁻¹.[10] Conjugation with the C=C double bond shifts this peak to a lower wavenumber compared to saturated carboxylic acids.[10][14]

-

C=C Stretch: A medium intensity absorption is expected around 1650 cm⁻¹.[1]

-

C-O Stretch: This appears as a medium intensity band between 1210 and 1320 cm⁻¹.[10][11]

Table 3: Key IR Absorption Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch (Conjugated) | 1680 - 1730 | Strong, Sharp |

| C=C Stretch | ~1650 | Medium |

| C-O Stretch | 1210 - 1320 | Medium |

Experimental Protocol for IR Analysis

Rationale for Experimental Choices:

-

Sample Preparation: For liquid samples or low-melting solids, the neat liquid film method using salt plates (NaCl or KBr) is simple and effective. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

Step-by-Step Methodology (Neat Liquid Film):

-

Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or chloroform) immediately after use to prevent damage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. The (E) and (Z) isomers will have the same molecular weight but may exhibit subtle differences in the relative abundances of their fragment ions.

Expected Observations:

-

Molecular Ion Peak (M⁺•): Both isomers will show a molecular ion peak at m/z = 114.14, corresponding to the molecular formula C₆H₁₀O₂.[15][16]

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-•OH): A fragment at m/z = 97.

-

Loss of a carboxyl group (-•COOH): A fragment at m/z = 69.

-

McLafferty Rearrangement: Carboxylic acids can undergo this characteristic rearrangement, though it may be less prominent in these specific structures.

-

Alpha-cleavage: Cleavage of the bond between C2 and C3.

-

Experimental Protocol for GC-MS Analysis

Rationale for Experimental Choices:

-

Gas Chromatography (GC) Coupling: GC is an ideal separation technique for volatile and thermally stable compounds like these isomers, allowing for their separation before introduction into the mass spectrometer.

-

Derivatization: Carboxylic acids can be analyzed directly, but derivatization (e.g., silylation with BSTFA or MSTFA) is often employed to increase volatility and improve peak shape.[17][18][19]

-

Ionization Method: Electron Impact (EI) is a common, robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Step-by-Step Methodology:

-

Sample Preparation (with Derivatization):

-

GC Separation:

-

MS Detection:

-

Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra to determine the molecular ion and fragmentation patterns.

Integrated Spectral Analysis and Data Visualization

A conclusive structural determination relies on the synthesis of data from all three techniques. NMR provides the definitive assignment of the E/Z geometry, IR confirms the presence of the carboxylic acid functionality, and MS verifies the molecular weight and provides corroborating structural information.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectral analysis and differentiation of this compound isomers.

Caption: Workflow for the spectral differentiation of this compound isomers.

Conclusion

The differentiation of the (E) and (Z) isomers of this compound is a critical analytical task in various scientific disciplines. This guide has outlined a multi-technique spectroscopic approach, leveraging the strengths of NMR, IR, and MS. While IR and MS are invaluable for functional group identification and molecular weight determination, NMR spectroscopy stands out as the definitive method for unambiguous assignment of the double bond geometry. By following the detailed protocols and utilizing the comparative data provided, researchers and drug development professionals can confidently characterize these important isomeric compounds, ensuring the quality, purity, and efficacy of their materials.

References

- MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

- Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- 3-methyl-2Z-pentenoic acid | C6H10O2. PubChem. [Link]

- (2E)-3-methylpent-2-enoic acid | C6H10O2. PubChem. [Link]

- GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization.

- Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- GC-MS determination of organic acids with solvent extraction after cation-exchange chrom

- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. [Link]

- IR: carboxylic acids. [Link]

- Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

- Detecting Structural Environments of Carboxyl Groups in Dissolved N

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. metbio.net [metbio.net]

A Technical Guide to the De Novo Stereoselective Synthesis of 3-Methylpent-2-enoic Acid Isomers

Abstract

This technical guide provides an in-depth exploration of the stereoselective de novo synthesis of the (E) and (Z) isomers of 3-methylpent-2-enoic acid. As crucial building blocks in organic synthesis and components in flavor and fragrance chemistry, the precise control of their double bond geometry is paramount. This document details field-proven olefination strategies, focusing on the Horner-Wadsworth-Emmons (HWE) reaction for the thermodynamically favored (E)-isomer and the Still-Gennari modification for the kinetically controlled synthesis of the (Z)-isomer. We will dissect the mechanistic rationale behind these choices, provide robust, step-by-step experimental protocols, and present comparative data for the characterization of each stereoisomer. This guide is intended for researchers, chemists, and drug development professionals seeking authoritative and practical insights into stereocontrolled alkene synthesis.

Introduction: The Significance of Stereoisomerism

This compound is a branched, α,β-unsaturated carboxylic acid. The geometry of the trisubstituted double bond gives rise to two distinct stereoisomers: (E)-3-methylpent-2-enoic acid and (Z)-3-methylpent-2-enoic acid. This seemingly subtle structural difference can lead to profound variations in physical properties, chemical reactivity, and biological activity. Therefore, the ability to selectively synthesize each isomer in high purity is a critical challenge in synthetic organic chemistry.

This guide moves beyond a simple recitation of methods to explain the causal factors governing stereochemical outcomes. By understanding the underlying principles of thermodynamic versus kinetic control, chemists can rationally select and optimize reaction conditions to achieve the desired isomeric purity.

Strategic Approach: The Horner-Wadsworth-Emmons Olefination

The most reliable and versatile strategy for constructing the carbon skeleton of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1] For the synthesis of our target acid, the key disconnection involves reacting propanal with a phosphonate reagent derived from a 2-halopropionate ester.

The power of the HWE reaction and its variants lies in the ability to tune the phosphonate reagent and reaction conditions to selectively favor the formation of either the (E) or (Z) alkene.[2][3]

Caption: Core synthetic strategy for this compound.

Synthesis of the (E)-Isomer: A Thermodynamically Controlled Approach

The standard Horner-Wadsworth-Emmons (HWE) reaction inherently favors the formation of the more thermodynamically stable (E)-alkene.[1][4] This selectivity is a direct consequence of the reaction mechanism.

Mechanistic Rationale for (E)-Selectivity

The reaction proceeds through the formation of an intermediate oxaphosphetane.[2][5] The key to (E)-selectivity is the reversibility of the initial addition of the phosphonate carbanion to the aldehyde. This allows the intermediates to equilibrate to the most sterically favored arrangement, where the bulky groups (the ethyl group from propanal and the ester group from the phosphonate) are positioned anti to each other in the transition state.[1][6] Subsequent syn-elimination from this lower-energy intermediate yields the (E)-alkene as the major product. The water-soluble phosphate byproduct is a significant advantage of the HWE reaction, as it is easily removed during aqueous workup.[1][6]

Caption: Mechanism of the (E)-selective HWE reaction.

Experimental Protocol: Synthesis of (E)-3-Methylpent-2-enoic Acid

Step 1: Olefination

-

Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath).

-

Add triethyl 2-phosphonopropionate (1.0 eq) dropwise via syringe. Causality: NaH is a strong, non-nucleophilic base sufficient to deprotonate the phosphonate, generating the reactive carbanion. The evolution of H₂ gas will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add propanal (1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight (or until TLC/GC-MS indicates consumption of the aldehyde).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure ethyl (E)-3-methylpent-2-enoate.

Step 2: Saponification

-

Dissolve the purified ester in a 1:1 mixture of ethanol and water.

-

Add potassium hydroxide (KOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 2M hydrochloric acid (HCl).

-

Extract the resulting (E)-3-methylpent-2-enoic acid with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Synthesis of the (Z)-Isomer: A Kinetically Controlled Approach

To overcome the thermodynamic preference for the (E)-isomer, a kinetically controlled reaction pathway is required. The Still-Gennari modification of the HWE reaction is the gold standard for achieving high (Z)-selectivity.[7][8][9]

Mechanistic Rationale for (Z)-Selectivity

The Still-Gennari olefination employs two critical modifications:

-

Electron-Withdrawing Phosphonates: Reagents like bis(2,2,2-trifluoroethyl) 2-phosphonopropionate are used. The highly electronegative fluorine atoms increase the acidity of the phosphonate protons and significantly accelerate the final elimination step.[2][9][10]

-

Reaction Conditions: The reaction is run at low temperatures (-78 °C) with a strong, non-coordinating base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) and a potassium-chelating agent (18-crown-6).[9][10]

This combination ensures that the initial nucleophilic addition is irreversible and kinetically controlled. The transition state leading to the erythro adduct is favored, and the rapid, irreversible elimination from this intermediate traps the product as the less stable (Z)-alkene before equilibration can occur.[9][10]

Caption: Mechanism of the (Z)-selective Still-Gennari reaction.

Experimental Protocol: Synthesis of (Z)-3-Methylpent-2-enoic Acid

Step 1: Olefination

-

To a flame-dried, round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add KHMDS (1.1 eq, as a solution in THF or toluene) dropwise.

-

Slowly add bis(2,2,2-trifluoroethyl) 2-phosphonopropionate (1.1 eq) to the cooled base solution. Causality: Pre-forming the potassium-crown ether complex enhances the basicity and solubility of KHMDS at low temperatures, while preventing metal ion aggregation that could hinder selectivity.

-

After stirring for 30 minutes at -78 °C, add propanal (1.0 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.[9]

-

Allow the mixture to warm to room temperature, then extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford pure 2,2,2-trifluoroethyl (Z)-3-methylpent-2-enoate.

Step 2: Saponification

-

Follow the saponification procedure outlined in Section 3.2, using the (Z)-ester as the starting material. The hydrolysis of the trifluoroethyl ester may require slightly more vigorous conditions (e.g., longer reflux time or a stronger base like LiOH) compared to the ethyl ester.

Data Summary and Characterization

The identity and isomeric purity of the synthesized acids must be confirmed through rigorous analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for differentiating the (E) and (Z) isomers based on the chemical shift of the vinylic proton.

| Property | (E)-3-Methylpent-2-enoic acid | (Z)-3-Methylpent-2-enoic acid |

| Molecular Formula | C₆H₁₀O₂[11][12] | C₆H₁₀O₂[13][14] |

| Molecular Weight | 114.14 g/mol [11][12] | 114.14 g/mol [13][14] |

| CAS Number | 19866-50-3[11][12] | 3675-21-6[13][14] |

| Appearance | Solid or liquid | Liquid |

| Boiling Point | ~207-217 °C | ~207-217 °C[13][15] |

| ¹H NMR (Vinyl H) | Typically δ > 5.7 ppm | Typically δ < 5.7 ppm |

| ¹³C NMR (C=O) | ~172 ppm | ~170 ppm |

Overall Workflow

The following diagram illustrates the complete, self-validating workflow for the synthesis and analysis of a target stereoisomer.

Caption: A complete workflow from synthesis to final validation.

Conclusion

The stereoselective synthesis of (E)- and (Z)-3-methylpent-2-enoic acid is readily achievable through the judicious application of Horner-Wadsworth-Emmons chemistry. The standard HWE reaction provides a reliable, thermodynamically controlled route to the (E)-isomer, while the kinetically controlled Still-Gennari modification offers excellent selectivity for the more challenging (Z)-isomer. By understanding the mechanistic underpinnings of these powerful olefination reactions, researchers can confidently and efficiently access the desired stereoisomer for applications in drug development, materials science, and beyond. Each protocol described herein represents a self-validating system, where purification and rigorous spectroscopic characterization are integral to ensuring the scientific integrity of the final product.

References

- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

- Gröger, H., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed, 26(22), 5971-5. [Link]

- University of Bath. (n.d.).

- Wikipedia. Wittig reaction. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

- Maryan, M., et al. (2018). Rationale for Z‐selectivity of SG olefinations.

- Beier, P., et al. (2012). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Beilstein Journal of Organic Chemistry, 8, 1076–1081. [Link]

- Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]

- NROChemistry. (2021). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

- Maryan, M., et al. (2020). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 85(10), 6527–6536. [Link]

- Maryan, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7192. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282658, 3-methyl-2Z-pentenoic acid. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5473433, (2E)-3-methylpent-2-enoic acid. [Link]

- Chan, K.-C., et al. (1976). Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 20, 2300-2304. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220740, this compound. [Link]

- NP-MRD. (2022). NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842). [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18356889, (E)

- LookChem. (n.d.). (2Z)-3-Methylpent-2-enoic acid. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Still-Gennari Olefination [ch.ic.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]

- 14. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. lookchem.com [lookchem.com]

A Technical Guide to the Prospective Investigation of 3-Methylpent-2-enoic Acid as an Insect Pheromone

Abstract

The intricate chemical communication systems of insects, primarily mediated by pheromones, offer significant opportunities for the development of targeted and environmentally benign pest management strategies. While numerous fatty acid derivatives have been identified as key components of insect pheromones, the potential role of many related compounds remains unexplored. This technical guide outlines a comprehensive, field-proven framework for the investigation of 3-Methylpent-2-enoic acid, a methyl-branched unsaturated fatty acid, as a putative insect pheromone. Although not yet identified as a semiochemical in insects, its structural characteristics place it within a class of compounds known to be biologically active. This document provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential, from initial chemical characterization to conclusive behavioral validation. We present a self-validating system of protocols, grounded in established scientific principles, to ensure the generation of robust and reproducible data.

Introduction: The Rationale for Investigating Novel Semiochemicals

The discovery of novel insect pheromones is paramount for advancing integrated pest management (IPM) programs. Pheromones, as species-specific chemical signals, provide a powerful tool for monitoring, mass trapping, and mating disruption of pest populations with minimal off-target effects. The vast majority of identified insect sex pheromones are fatty acid derivatives, which are biosynthesized from common metabolic precursors.[1][2][3] Methyl-branched fatty acids, in particular, are known precursors to a variety of pheromone components, including the well-characterized sex pheromone of the housefly, Musca domestica, which utilizes methyl-branched hydrocarbons.[4]

This guide focuses on this compound, a compound that, to date, has not been identified as an insect pheromone. However, its chemical structure—a short-chain, methyl-branched, unsaturated carboxylic acid—is analogous to other known insect semiochemicals. Its presence has been reported in plants of the Senecio genus, suggesting its availability in the environment for potential sequestration or as a metabolic precursor for insects.[5][6] The following sections will provide a detailed, systematic approach to rigorously assess the potential of this compound as a novel insect pheromone.

Chemical Characterization of this compound

A thorough understanding of the candidate compound's chemical and physical properties is the foundation of any pheromone discovery effort. This compound (C₆H₁₀O₂) exists as two geometric isomers, (E) and (Z), which can elicit distinct biological responses in insects.

| Property | (E)-3-methylpent-2-enoic acid | (Z)-3-methylpent-2-enoic acid |

| IUPAC Name | (2E)-3-methylpent-2-enoic acid | (2Z)-3-methylpent-2-enoic acid |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol | 114.14 g/mol |

| CAS Number | 19866-50-3 | 3675-21-6 |

| Boiling Point | Not specified | ~207.6 °C |

| Density | Not specified | ~0.987 g/cm³ |

(Data sourced from PubChem CID: 5473433, 5282658 and other chemical suppliers)[6][7][8]

The synthesis of both isomers is crucial for conducting unambiguous biological assays. Various synthetic routes for α,β-unsaturated carboxylic acids are well-documented in organic chemistry literature and can be adapted for the preparation of high-purity standards of both (E)- and (Z)-3-methylpent-2-enoic acid.[9][10][11]

A Systematic Workflow for Pheromone Identification and Validation

The following sections detail a logical and self-validating workflow for investigating this compound as a potential insect pheromone. This process is designed to move from broad screening to specific, hypothesis-driven behavioral experiments.

Caption: A systematic workflow for the discovery and validation of a putative insect pheromone.

Phase 1: Analytical Identification

The initial phase focuses on detecting the presence of this compound in insect-derived samples.

3.1.1. Experimental Protocol: Sample Collection and Extraction

-

Insect Rearing: Establish a laboratory colony of the target insect species. Maintain under controlled conditions of temperature, humidity, and photoperiod to ensure healthy and reproductively active individuals.

-

Sample Collection:

-

Solvent Extraction: For non-volatile or cuticular compounds, whole bodies or specific glands (e.g., pheromone glands of female moths) are excised and extracted in a non-polar solvent like hexane for a short duration.

-

Solid-Phase Microextraction (SPME): For volatile compounds emitted by live insects ("calling" females), a SPME fiber is exposed to the headspace around the insect for a defined period to adsorb the volatiles.

-

-

Rationale: The choice of collection method depends on the hypothesized nature of the pheromone. Solvent extraction is effective for less volatile compounds, while SPME is ideal for capturing the blend of volatiles as it is naturally released.[12]

3.1.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) and Electroantennographic Detection (GC-EAD)

-

GC-MS Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a chemical fingerprint.[13][14]

-

GC-EAD Analysis: The effluent from the GC column is split. One portion goes to the MS detector, while the other is passed over an excised insect antenna. Electrodes on the antenna record any nerve impulses (depolarizations) generated in response to specific compounds.[15][16]

-

Data Interpretation: A peak in the GC-MS chromatogram that corresponds in time to a significant response from the antenna in the GC-EAD is considered a candidate semiochemical. The mass spectrum of this peak is then compared to a library of known compounds and to the spectrum of a synthetic standard of this compound.

Sources

- 1. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aminer.org [aminer.org]

- 5. This compound | C6H10O2 | CID 220740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]

- 8. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 10. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20050277786A1 - Method of producing alpha, beta-unsaturated carboxylic acid compounds - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 14. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. ockenfels-syntech.com [ockenfels-syntech.com]

An In-Depth Technical Guide for the Identification of 3-Methylpent-2-enoic Acid in Environmental Samples

Preamble: The Analytical Imperative for Novel Environmental Contaminants

The ever-expanding landscape of environmental chemistry necessitates robust and validated methods for the identification of novel or previously uncharacterized compounds. 3-Methylpent-2-enoic acid, a C6 unsaturated branched-chain fatty acid, represents such a challenge. While its presence is known in specific natural products, its broader environmental distribution, fate, and toxicological significance are largely unexplored.[1][2][3] This guide, intended for researchers and analytical scientists, provides a comprehensive framework for the reliable identification and semi-quantitative assessment of this compound in complex environmental matrices. We will move beyond a simple recitation of protocols to elucidate the underlying chemical principles that govern each step of the analytical workflow, ensuring a self-validating and scientifically rigorous approach.

Understanding the Analyte: Physicochemical Properties and Environmental Context

A successful analytical strategy is predicated on a thorough understanding of the target analyte's properties. This compound exists as two geometric isomers, (E) and (Z), and possesses characteristics typical of short-chain fatty acids (SCFAs), which dictate the analytical approach.[2][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value (approximate) | Implication for Analysis |

| Molecular Formula | C₆H₁₀O₂ | Low molecular weight suggests volatility. |

| Molecular Weight | 114.14 g/mol [2][4] | Suitable for mass spectrometry. |

| Boiling Point | ~208-217 °C[5] | Volatile enough for gas chromatography, but requires derivatization. |

| pKa | ~5.15[5] | In aqueous samples, pH adjustment is critical for extraction efficiency. |

| logP (Octanol-Water) | ~1.4-1.7[3][5] | Moderate hydrophobicity; extractable with organic solvents. |

| Vapor Pressure | ~0.09 mmHg @ 25°C[5] | Indicates volatility, making it a candidate for headspace analysis. |

Known and Postulated Environmental Occurrence

Currently, direct, quantitative measurements of this compound in widespread environmental samples are not extensively reported in peer-reviewed literature. However, its presence can be inferred from several sources:

-

Biogenic Volatile Organic Compound (BVOC): The compound is a known constituent of plants in the Senecio genus.[1][2] Methyl-branched fatty acids are also widespread components of prokaryotic membranes, suggesting that microbial activity in soil and water could be a source.[6][7]

-

Atmospheric Degradation Product: Laboratory studies have shown that isomers, such as 4-methylpent-3-enoic acid, can be formed from the atmospheric ozonolysis of other common BVOCs like (E)-β-ocimene.[8] This points to a potential atmospheric source and subsequent deposition into terrestrial and aquatic systems.

Given these potential sources, the primary environmental matrices of interest for analysis are soil, water (including surface water and wastewater), and potentially air.

The Analytical Workflow: A Validating System

The reliable identification of a polar, volatile organic acid like this compound from a complex environmental matrix is a multi-step process. Each stage must be optimized to ensure maximum recovery and minimize interferences. The overall workflow is designed as a self-validating system, where decisions at each step are justified by the chemical properties of the analyte and the matrix.

Caption: High-level analytical workflow for this compound.

Phase 1: Sample Collection and Preservation

Causality: The volatility and potential for microbial degradation of short-chain fatty acids make this initial step critical. Failure here will irrevocably compromise the sample.

-

Water Samples: Collect in amber glass bottles with PTFE-lined septa to prevent photolysis and analyte sorption. Immediately upon collection, acidify the sample to a pH < 2 with a strong, non-volatile acid (e.g., H₂SO₄). This protonates the carboxylate anion to the less water-soluble carboxylic acid form, which is crucial for efficient extraction.[9] Store samples at 4°C and analyze as soon as possible.

-

Soil and Sediment Samples: Collect samples in glass jars, minimizing headspace. For volatile analysis, specialized collection devices that prevent volatile loss are recommended. Like water samples, storage at 4°C is mandatory to reduce microbial activity.

-

Air Samples: Active sampling through sorbent tubes (e.g., Tenax TA or equivalent) is the standard method for trapping volatile and semi-volatile organic compounds.

Phase 2: Extraction and Isolation

Causality: The goal is to efficiently transfer the analyte from the complex environmental matrix into a clean solvent or gas phase, concentrating it in the process and leaving interferences behind. The choice of method depends on the matrix and required sensitivity.

-

Liquid-Liquid Extraction (LLE) for Water Samples:

-

Principle: Partitioning the protonated acid from the aqueous phase into an immiscible organic solvent.

-

Protocol:

-

Ensure the acidified water sample (pH < 2) is at room temperature.

-

Add a suitable volume of a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether, MTBE).

-

Shake vigorously for 2-3 minutes, venting frequently.

-

Allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction 2-3 times with fresh solvent and combine the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

-

Solid-Phase Microextraction (SPME) for Water and Air Samples:

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). Analytes adsorb to the fiber and are then thermally desorbed directly into the GC injector. This is a solvent-free, highly sensitive technique.[10]

-

Protocol (Headspace SPME for Water/Soil):

-

Place a known volume/mass of the sample into a headspace vial.

-

For water/soil, add salt (e.g., NaCl) to saturation to increase the volatility of the analyte (salting-out effect).[10]

-

Acidify the sample within the vial (e.g., with phosphoric acid).[9]

-

Seal the vial and heat/agitate at a controlled temperature (e.g., 60-80°C) to allow equilibration between the sample and the headspace.

-

Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period.

-

Retract the fiber and immediately introduce it into the hot GC inlet for desorption.

-

-

-

Static Headspace Analysis for Soil and Water Samples:

-

Principle: Similar to headspace SPME, this method analyzes the vapor phase in equilibrium with the sample in a sealed vial. It is robust and excellent for volatile compounds.[9][11][12]

-

Protocol:

-

Follow steps 1-4 for Headspace SPME.

-

After equilibration, a heated, gas-tight syringe automatically samples a known volume of the headspace.

-

The gaseous sample is injected directly into the GC.

-

-

Phase 3: The Critical Step of Derivatization

Causality: Direct analysis of free carboxylic acids by gas chromatography is problematic. Their high polarity leads to poor peak shape (tailing) due to interaction with active sites in the GC system, and their relatively low volatility can result in poor sensitivity.[13] Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl ester, dramatically improving chromatographic performance.[14][15]

Sources

- 1. Determination of fatty acids in soil samples by gas chromatography with mass spectrometry coupled with headspace solid-phase microextraction using a homemade sol-gel fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H10O2 | CID 220740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Extraction and determination of short-chain fatty acids in biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 9. MASONACO - HS GC-MS analysis of VFA [masonaco.org]

- 10. Determination of fatty acids using solid phase microextraction | Semantic Scholar [semanticscholar.org]

- 11. Note 27: Analysis of Volatile Organics In Soils By Automated Headspace GC [sisweb.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. weber.hu [weber.hu]

- 15. gcms.cz [gcms.cz]

A Technical Guide to the Physicochemical Characterization of Crystalline 3-Methylpent-2-enoic Acid

Abstract: This technical guide provides a comprehensive framework for the characterization of the physical properties of crystalline 3-methylpent-2-enoic acid, a molecule of interest in organic synthesis and drug development. Recognizing the current scarcity of public crystallographic data for this specific compound, this document serves as both a repository of known information and a detailed methodological guide for researchers. It outlines the essential experimental protocols required to elucidate the structural and thermal properties critical for its application. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Significance of Physical Properties in Drug Development

This compound, a methyl-branched unsaturated carboxylic acid, exists as two geometric isomers: (E)-3-methylpent-2-enoic acid and (Z)-3-methylpent-2-enoic acid. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is paramount for successful drug development. Physical properties such as crystal structure, melting point, thermal stability, and solubility directly influence bioavailability, manufacturability, and stability of the final drug product.

The crystalline form of a molecule dictates its packing efficiency, which in turn affects its dissolution rate and ultimately, its absorption in the body. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications, with different polymorphs exhibiting distinct physical properties. Therefore, the comprehensive characterization outlined in this guide is a critical step in the journey from chemical entity to viable therapeutic.

Molecular and Spectroscopic Identity

A foundational aspect of any physicochemical analysis is the unambiguous confirmation of the molecule's identity and isomeric purity.

Molecular Identification

| Property | (E)-3-Methylpent-2-enoic acid | (Z)-3-Methylpent-2-enoic acid |

| Molecular Formula | C₆H₁₀O₂[1][2] | C₆H₁₀O₂[3][4] |

| Molecular Weight | 114.14 g/mol [1][2] | 114.14 g/mol [3][4] |

| CAS Number | 19866-50-3[1][2] | 3675-21-6[3][4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for confirming the molecular structure and isomeric configuration.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons are unique to each isomer.

Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the crystalline this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Typical spectral width: 0-12 ppm.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δH = 7.26 ppm, δC = 77.16 ppm).[5]

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the multiplicities and coupling constants to establish connectivity.

-

Assign all proton and carbon signals to the molecular structure. Two-dimensional NMR techniques like COSY and HSQC can aid in unambiguous assignments.[6]

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of the carboxylic acid and alkene moieties are particularly informative.

Protocol for FTIR Analysis

-

Sample Preparation: For a crystalline solid, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the crystalline powder directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands. Key expected vibrations include:

-

Broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹).

-

C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

-

C=C stretch of the alkene (around 1650 cm⁻¹).

-

C-O stretch of the carboxylic acid (around 1300 cm⁻¹).

-

-

Crystalline and Thermal Properties

The arrangement of molecules in the solid state governs the macroscopic physical properties of the material. As of the publication of this guide, specific crystallographic data for this compound is not available in open-access databases. The following sections, therefore, provide the established protocols for determining these crucial properties, using data from the closely related molecule, (E)-pent-2-enoic acid, as an illustrative example.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. In the absence of suitable single crystals, Powder X-ray Diffraction (PXRD) can be employed.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a solution in an appropriate solvent is a common technique. For a similar compound, (E)-pent-2-enoic acid, crystals were grown by the slow evaporation of an ethanolic solution at -30°C.[7]

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data over a wide range of scattering angles, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or other suitable algorithms.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, unit cell parameters, and other crystallographic information.

-

Illustrative Example: Crystal Structure of (E)-pent-2-enoic acid [7]

-

Crystal System: Triclinic

-

Space Group: P-1

-

Unit Cell Dimensions:

-

a = 6.7336(13) Å

-

b = 6.7821(13) Å

-

c = 7.2349(14) Å

-

α = 67.743(2)°

-

β = 75.518(2)°

-

γ = 64.401(2)°

-

-

Key Structural Feature: In the crystal, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. This is a common packing motif for carboxylic acids.[7]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for characterizing the thermal behavior of a crystalline material.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and the detection of polymorphic transitions.

Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).[8]

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Crimp a lid onto the pan.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point (Tₘ) is typically taken as the onset or peak of the endothermic melting event.

-

The heat of fusion (ΔHբ) is determined by integrating the area of the melting peak.

-

Workflow for DSC Analysis

Caption: Standard workflow for DSC analysis of a crystalline solid.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Protocol for TGA Analysis

-

Instrument Calibration: Ensure the balance is properly tared and the temperature is calibrated.

-

Sample Preparation: Place 5-10 mg of the crystalline sample into a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

-

Solubility Determination

Solubility is a critical parameter for drug development, influencing dissolution and bioavailability. The solubility of this compound should be determined in a range of pharmaceutically relevant solvents.

Protocol for Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of the crystalline this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

Filter the suspension to remove the undissolved solid.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Sources

- 1. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tainstruments.com [tainstruments.com]

Preliminary Biological Screening of 3-Methylpent-2-enoic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Screening 3-Methylpent-2-enoic Acid

In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities for therapeutic potential is paramount. Small molecules, particularly those with unique structural features, offer a rich starting point for identifying new leads. This compound, a branched-chain unsaturated fatty acid, presents an intriguing profile for preliminary biological screening. Its structural similarity to known bioactive short-chain fatty acids and alkenoic acids suggests a potential for antimicrobial, antifungal, and even anticancer activities.[1][2][3] This guide provides a comprehensive framework for the initial biological evaluation of this compound, outlining a strategic screening cascade designed to efficiently assess its therapeutic promise. Our approach is grounded in established methodologies and a mechanistic understanding of how molecules of this class interact with biological systems.

Section 1: Foundational Physicochemical and Safety Profile

Before commencing any biological evaluation, a thorough understanding of the test compound's properties and safety considerations is essential.

1.1. Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | (2E)-3-Methylpent-2-enoic acid | PubChem CID: 5473433 |

| Molecular Formula | C₆H₁₀O₂ | PubChem CID: 5473433 |

| Molecular Weight | 114.14 g/mol | PubChem CID: 5473433 |

| Appearance | Colorless liquid (predicted) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents | General organic acid properties |

1.2. Safety and Handling Precautions

This compound is an organic acid and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[4][5][6]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][7]

-

Spills: In case of a small spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) and dispose of it according to local regulations. For larger spills, evacuate the area and follow institutional safety protocols.[4][8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5]

Section 2: The Proposed Screening Cascade

Our proposed screening strategy for this compound follows a logical, tiered approach, beginning with broad-spectrum antimicrobial and cytotoxicity assays, followed by a more focused investigation into its antioxidant potential and a specific mechanistic target.

Caption: A tiered approach to the preliminary biological screening of this compound.

Section 3: Antimicrobial and Antifungal Screening

3.1. Rationale and Causality